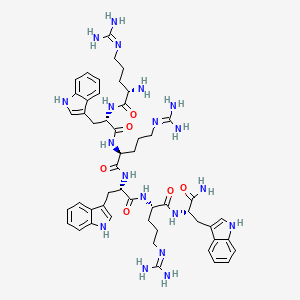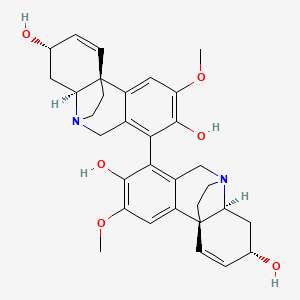
Bis-(-)-8-demethylmaritidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(-)-8-demethylmaritidine is a naturally occurring alkaloid found in certain plant species. It belongs to the class of compounds known as Amaryllidaceae alkaloids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(-)-8-demethylmaritidine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the use of starting materials such as norbelladine, which undergoes a series of reactions including methylation, cyclization, and demethylation to yield the final product. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and continuous flow techniques. These methods aim to improve yield, reduce reaction times, and minimize the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(-)-8-demethylmaritidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other complex alkaloids and natural products.
Biology: The compound exhibits significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Due to its biological activities, Bis-(-)-8-demethylmaritidine is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical structure makes it a valuable target for the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Bis-(-)-8-demethylmaritidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with key signaling molecules and transcription factors.
Vergleich Mit ähnlichen Verbindungen
Bis-(-)-8-demethylmaritidine is unique among Amaryllidaceae alkaloids due to its specific chemical structure and biological activities. Similar compounds include:
Lycorine: Another Amaryllidaceae alkaloid with anti-cancer and anti-inflammatory properties.
Galanthamine: Known for its use in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
Haemanthamine: Exhibits anti-cancer and antiviral activities.
Compared to these compounds, this compound has shown distinct biological activities and potential therapeutic applications, making it a unique and valuable compound for further research and development.
Eigenschaften
Molekularformel |
C32H36N2O6 |
|---|---|
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
(1R,10S,12S)-6-[(1R,10S,12S)-5,12-dihydroxy-4-methoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-6-yl]-4-methoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraene-5,12-diol |
InChI |
InChI=1S/C32H36N2O6/c1-39-23-13-21-19(15-33-9-7-31(21)5-3-17(35)11-25(31)33)27(29(23)37)28-20-16-34-10-8-32(6-4-18(36)12-26(32)34)22(20)14-24(40-2)30(28)38/h3-6,13-14,17-18,25-26,35-38H,7-12,15-16H2,1-2H3/t17-,18-,25+,26+,31+,32+/m1/s1 |
InChI-Schlüssel |
SYSUHSYKMATEBZ-XUIWDKHDSA-N |
Isomerische SMILES |
COC1=C(C(=C2CN3CC[C@]4([C@@H]3C[C@@H](C=C4)O)C2=C1)C5=C6CN7CC[C@]8([C@@H]7C[C@@H](C=C8)O)C6=CC(=C5O)OC)O |
Kanonische SMILES |
COC1=C(C(=C2CN3CCC4(C3CC(C=C4)O)C2=C1)C5=C6CN7CCC8(C7CC(C=C8)O)C6=CC(=C5O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



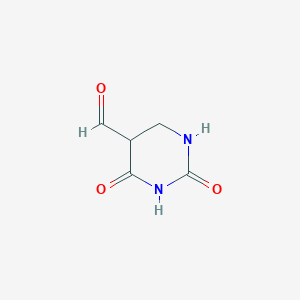
![4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide](/img/structure/B12370917.png)


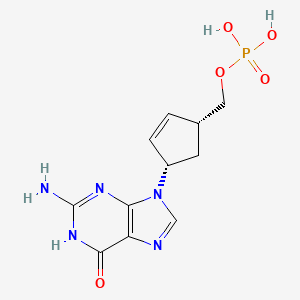
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
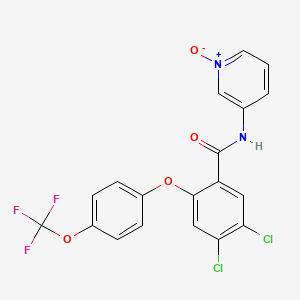
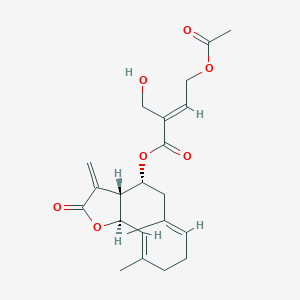
![(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one](/img/structure/B12370956.png)
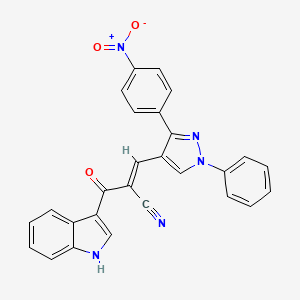

![N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide](/img/structure/B12370983.png)
